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Compound of Interest

Compound Name:
1-(1,3-Benzoxazol-2-yl)piperidin-4-

amine

CAS No.: 760940-88-3

Cat. No.: B3283050

Get Quote

Comparative Guide: SAR of -Substituted
Piperidin-4-amines
Executive Summary: The "Head-to-Tail"
Pharmacophore
The piperidin-4-amine scaffold functions as a flexible linker system. Its biological activity is

governed by a "Head" (4-amino substituent) and "Tail" (N1-substituent) architecture.

The Head (4-position): Dictates primary receptor subtype selectivity (e.g., GPCR orthosteric

binding).

The Tail (N1-position): Modulates physicochemical properties (logP, pKa), metabolic stability,

and—crucially—secondary binding pockets or off-target liabilities like hERG channel

blockade.

Critical Insight: While hydrophobic
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-substituents (benzyl, phenethyl) universally enhance potency across Sigma, Opioid, and
Muscarinic receptors, they exponentially increase the risk of QT prolongation (hERG blockade).
Modern SAR focuses on "de-greasing" this tail without losing affinity.

Chemical Space & Synthesis Strategies
Comparative Synthetic Routes
Two primary strategies exist for accessing this chemical space.[1] The choice depends on

whether the library variation is required at the Head or the Tail.

Feature
Route A: Reductive

Amination (N1-

Derivatization)

Route B: S

2 Displacement (N1-

Alkylation)

Starting Material 4-(Boc-amino)piperidine 4-(Boc-amino)piperidine

Reagents
Aldehyde/Ketone +

NaBH(OAc)

Alkyl Halide + K

CO

/DIPEA

Scope
Branched/Chiral tails; mild

conditions.

Linear/Simple tails; harsh

conditions.

Yield Reliability
High (>80%); tolerates

functional groups.[2]

Moderate; risk of over-

alkylation.

Preferred For Late-stage Lead Optimization Early-stage Hit Expansion

Visualization: General Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways for generating SAR libraries.
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Caption: Divergent synthetic pathways for N-substituted piperidin-4-amines. Route A

(Reductive Amination) is preferred for complex SAR exploration.

Comparative SAR Analysis
Case Study: Potency vs. hERG Liability
A major challenge with

-substituted piperidines is the "hERG Pharmacophore" overlap. The hERG channel pore
contains aromatic residues (Tyr652, Phe656) that engage in

-stacking with hydrophobic

-substituents.

Comparative Data: Impact of N-Substituent on Activity
Target Context: Muscarinic M1 Agonist / Sigma-1 Receptor Ligand
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N-Substituent
(Tail)

Structure Type
Target Potency
(Ki/EC50)

hERG
Inhibition
(IC50)

SAR Verdict

Methyl Small Alkyl Low (> 1000 nM) > 30 µM (Safe)

Inactive. Too

small to engage

secondary

pockets.

Benzyl Aromatic High (< 10 nM) 1–5 µM (Risk)

Potent but Toxic.

Classic "hERG

trap."

Phenethyl
Ext.[3][4][5]

Aromatic

Very High (< 1

nM)

< 0.5 µM

(Unsafe)

High Liability.

Optimal length

for hERG pore

binding.

Fluorobenzyl Polar Aromatic High (< 10 nM)
5–10 µM

(Improved)

Balanced. EWG

reduces basicity

&

-stacking.

Piperidine-4-yl Rigid/Polar
Moderate (50

nM)
> 30 µM (Safe)

Safe Lead.

Reduces

lipophilicity

(LogP).

Mechanism of Action: The "Flexible Linker" Hypothesis
The ethylene bridge (phenethyl) or methylene bridge (benzyl) allows the piperidine nitrogen to

pivot.

Protonated Nitrogen: Forms a salt bridge with Asp residues in GPCRs (e.g., Asp113 in M1).

Aromatic Tail: Swings into a hydrophobic sub-pocket.

Optimization: Restricting this flexibility (e.g., using a rigid bicyclic system or shortening the

linker) often retains potency while disrupting the induced fit required for hERG blockade.
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Visualization: SAR Decision Tree

Hit Compound
(N-Benzyl piperidin-4-amine)
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No: Safe Profile
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Rigidification
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Optimize Head Group
for Selectivity

Click to download full resolution via product page

Caption: Strategic decision tree for optimizing N-substituted piperidines to mitigate hERG

toxicity.

Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Standardized method for generating N-substituted analogs.

Preparation: Dissolve 4-(Boc-amino)piperidine (1.0 equiv) and the corresponding aldehyde

(1.1 equiv) in 1,2-dichloroethane (DCE).

Activation: Add Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir at Room

Temperature (RT) for 30–60 mins.

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB

is preferred over NaBH
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CN due to lower toxicity and better selectivity.

Work-up: Stir for 12–16 hours. Quench with sat. NaHCOngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Extract with DCM.

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Automated Patch Clamp (hERG Safety
Assay)
Self-validating protocol for assessing cardiac safety.

Cell Line: CHO cells stably expressing hERG (Kv11.1).

Solutions:

Extracellular: Tyrode’s solution (pH 7.4).

Intracellular: K-Aspartate based pipette solution.

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 500 ms (Channel opening).

Repolarize to -50 mV for 500 ms (Tail current measurement).

Validation:

Positive Control: E-4031 (IC50 ~10-50 nM).

Acceptance Criteria: Seal resistance > 500 MΩ; Tail current amplitude > 500 pA.

Data Analysis: Calculate % inhibition of tail current vs. vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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